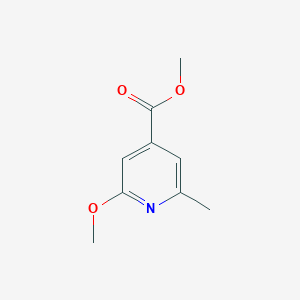
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound features a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction of 2-azidobenzaldehydes with amines.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group at the 6-position can be esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-fluoro-2-carboxy-2H-indazole-6-carboxylate.
Reduction: Ethyl 4-fluoro-2-methyl-2H-indazole-6-methanol.
Substitution: 4-amino-2-methyl-2H-indazole-6-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of indazole derivatives.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. The indazole core can inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase (COX), leading to anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate can be compared with other indazole derivatives such as:
Ethyl 2-methyl-2H-indazole-6-carboxylate: Lacks the fluorine atom, resulting in different biological activity and reactivity.
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity.
2-Methyl-2H-indazole-6-carboxylate: Lacks both the fluorine atom and the ester group, leading to significantly different properties.
This compound is unique due to the presence of both the fluorine atom and the ester group, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11FN2O2 |
|---|---|
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
ethyl 4-fluoro-2-methylindazole-6-carboxylate |
InChI |
InChI=1S/C11H11FN2O2/c1-3-16-11(15)7-4-9(12)8-6-14(2)13-10(8)5-7/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
GNLSZXWPWOEJFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=NN(C=C2C(=C1)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)

![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)









